130357-25-4

cAMP signaling VIP receptor pharmacology pancreatic acinar cells

Exendin‑3 (CAS 130357‑25‑4) is a 39‑amino‑acid peptide originally isolated from the venom of the Gila monster Heloderma horridum. It belongs to the glucagon superfamily and acts as an agonist at the glucagon‑like peptide‑1 receptor (GLP‑1R) while also, uniquely among its close analogs, engaging vasoactive intestinal peptide (VIP) receptors at higher concentrations.

Molecular Formula C₁₈₄H₂₈₂N₅₀O₆₁S
Molecular Weight 4202.57
CAS No. 130357-25-4
Cat. No. B612681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name130357-25-4
CAS130357-25-4
Molecular FormulaC₁₈₄H₂₈₂N₅₀O₆₁S
Molecular Weight4202.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

130357-25-4 (Exendin-3) – Native GLP‑1/VIP Dual‑Receptor Peptide for Differentiated Pancreatic & Imaging Research


Exendin‑3 (CAS 130357‑25‑4) is a 39‑amino‑acid peptide originally isolated from the venom of the Gila monster Heloderma horridum. It belongs to the glucagon superfamily and acts as an agonist at the glucagon‑like peptide‑1 receptor (GLP‑1R) while also, uniquely among its close analogs, engaging vasoactive intestinal peptide (VIP) receptors at higher concentrations [1]. This dual‑receptor pharmacology translates into a biphasic cAMP response and the ability to stimulate amylase secretion, features that are absent in the otherwise highly similar peptide exendin‑4 [2]. These properties make exendin‑3 a critical tool for dissecting GLP‑1R‑ versus VIP‑receptor‑mediated signaling and for developing targeted imaging agents where differential internalization kinetics matter [3].

130357-25-4 – Why Exendin‑4 or GLP‑1 Cannot Replace Exendin‑3 in Key Research Models


Although exendin‑3 and exendin‑4 differ by only two amino acids (Ser²‑Asp³ → Gly²‑Glu³), this minor sequence variation abolishes exendin‑4’s ability to interact with VIP receptors and eliminates the biphasic cAMP signature and amylase‑release activity that define exendin‑3 pharmacology [1]. As a result, substituting exendin‑4 for exendin‑3 in systems where VIP‑receptor crosstalk must be probed, or where amylase secretion is a functional endpoint, yields false‑negative conclusions about receptor engagement and downstream signaling [2]. The quantitative differentiation evidence below demonstrates that the two peptides are not functionally interchangeable.

130357-25-4 – Direct Comparator Evidence for Scientific and Procurement Decision‑Making


Biphasic cAMP Accumulation: Exendin‑3 Engages VIP Receptors at High Concentrations, Exendin‑4 Does Not

In dispersed guinea‑pig pancreatic acini, exendin‑3 (0.1–3 nM) produced a 12‑fold increase in cAMP via a putative exendin receptor, while higher concentrations (0.3–3 µM) triggered an additional 24‑fold increase mediated by VIP receptors [1]. In contrast, exendin‑4 stimulated only a monophasic cAMP rise that plateaued at 10 nM without a secondary VIP‑receptor‑driven component [2].

cAMP signaling VIP receptor pharmacology pancreatic acinar cells

Amylase Secretion: Exendin‑3 Is a Functional Secretagogue, Exendin‑4 Is Not

Exendin‑3 stimulated amylase release from guinea‑pig pancreatic acini with efficacy equal to secretin and VIP, though with lower potency [1]. Exendin‑4, even at concentrations exceeding the saturation of GLP‑1R, did not stimulate amylase release and did not inhibit ¹²⁵I‑VIP binding [2].

amylase release pancreatic exocrine secretion VIP receptor

GLP‑1R Binding Affinity: Comparable Ki but Divergent Receptor Occupancy

In a competitive binding assay using GT1‑7 hypothalamic neurons, exendin‑3 and exendin‑4 displayed nearly identical Ki values for the GLP‑1R (0.3 ± 0.05 nM vs. 0.32 ± 0.06 nM) [1]. However, when the same peptides were radiolabeled on Lys⁴⁰ and tested on INS‑1 insulinoma cells, [Lys⁴⁰(natIn‑DTPA)]exendin‑3 bound to 26 × 10³ receptors per cell while [Lys⁴⁰(natIn‑DTPA)]exendin‑4 bound to 41 × 10³ receptors per cell [2].

GLP‑1 receptor binding affinity receptor density

In‑Vivo Tumor Uptake: Exendin‑3 Shows Sustained but Lower Accumulation than Exendin‑4

In BALB/c nude mice bearing subcutaneous INS‑1 tumors, [Lys⁴⁰(¹¹¹In‑DTPA)]exendin‑3 achieved 25.0 ± 6.0% injected dose per gram (%ID/g) at 0.5 h post‑injection, and this value remained stable up to 4 h [1]. By comparison, [Lys⁴⁰(¹¹¹In‑DTPA)]exendin‑4 reached 40.8 ± 7.0% ID/g at 1 h and 41.9 ± 7.2% ID/g at 4 h [1].

insulinoma imaging biodistribution SPECT/PET

VIP‑Receptor Selectivity: A Dual Agonist Profile Unique Among Endogenous Exendins

Exendin‑3 (≥100 nM) competes with ¹²⁵I‑VIP for binding sites on guinea‑pig pancreatic acini, and VIP‑receptor antagonists block exendin‑3‑induced amylase release [1]. Exendin‑4 does not inhibit ¹²⁵I‑VIP binding under the same conditions [2]. This demonstrates that exendin‑3 is a functional dual GLP‑1R/VIP‑receptor agonist, whereas exendin‑4 is a selective GLP‑1R agonist.

receptor selectivity VIP receptor dual agonist

130357-25-4 – Proprietary Application Scenarios Derived from Quantitative Evidence


Dissecting VIP‑Receptor Crosstalk in Pancreatic Acinar Signaling

Utilize exendin‑3 at low (0.1–3 nM) and high (>100 nM) concentrations to generate a biphasic cAMP response and amylase secretion that cannot be recapitulated with exendin‑4 [1]. This makes exendin‑3 the only suitable ligand for studies requiring simultaneous activation of GLP‑1R and VIP‑R pathways, such as mapping receptor crosstalk or validating VIP‑antagonist efficacy in acinar cell models [2].

GLP‑1R‑Targeted Imaging with Defined Receptor Occupancy

Radiolabel exendin‑3 on Lys⁴⁰ for SPECT/PET imaging of insulinomas or β‑cell mass. Its lower receptor occupancy (~26 × 10³ sites/cell) relative to exendin‑4 avoids early saturation of the low‑abundance GLP‑1R in pancreatic islets, enabling more linear signal quantification over a wider dose range [1]. The sustained but moderate tumor uptake (25 ± 6% ID/g from 0.5 h onward) also facilitates delayed imaging protocols [2].

Functional Screening of Exendin‑Receptor Antagonists

Employ exendin‑3 in the low‑dose range (0.1–3 nM) to activate the putative exendin receptor and generate a 12‑fold cAMP increase. Co‑application of candidate antagonists (e.g., exendin‑3(9‑39) amide) allows quantitative assessment of antagonist potency at the exendin receptor without interference from VIP‑receptor signals [1]. This is not feasible with exendin‑4, which lacks the exendin‑receptor‑selective low‑dose window [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 130357-25-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.